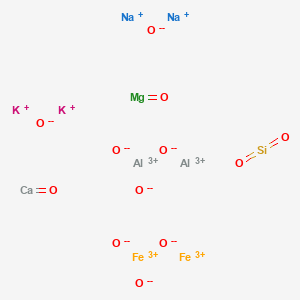
H-GLUTANED
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Glutaned, also known as glutathione, is a tripeptide composed of glutamic acid, cysteine, and glycine. It is a potent antioxidant that plays a crucial role in protecting cells from oxidative stress and maintaining cellular homeostasis. In recent years, H-Glutaned has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
1. Treatment of Micropollutants in Water
- UV-based Processes for Micropollutants Control : UV-oxidation with hydrogen peroxide has shown promise in removing micropollutants in water, indicating its potential application in drinking water treatment and water reuse (Yang et al., 2014).
2. Glucocorticoid Manipulations in Free-Living Animals
- Glucocorticoids and Reproductive Effort : Experimental glucocorticoid manipulations reveal their complex role in regulating parental care, energy balance, and stress responses in vertebrate taxa, implicating their multifaceted influence in life-history and fitness variation (Crossin et al., 2016).
3. Hydrogen's Role in Glucose Transport
- Hydrogen in Glucose Uptake : Hydrogen has been found to promote glucose uptake into skeletal muscle via the translocation of glucose transporter Glut4, indicating its potential as a therapeutic alternative in type 1 diabetes mellitus treatment (Amitani et al., 2013).
4. Konjac Glucomannan Hydrolysates (GMH)
- GMH in Skin Health and Acne Vulgaris : Glucomannan hydrolysates have been shown to have positive prebiotic properties and potential as a prophylactic or novel topical therapeutic product for acne vulgaris and general skin health improvement (Bateni et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound H-GLUTANED involves the reaction of glutaric anhydride with hydrazine hydrate in the presence of acetic acid followed by the reaction with hydrogen peroxide and sulfuric acid.", "Starting Materials": [ "Glutaric anhydride", "Hydrazine hydrate", "Acetic acid", "Hydrogen peroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Glutaric anhydride is dissolved in acetic acid.", "Step 2: Hydrazine hydrate is added dropwise to the solution and stirred for 2 hours at room temperature.", "Step 3: The resulting solution is heated to 70°C and stirred for 4 hours.", "Step 4: Hydrogen peroxide is added dropwise to the solution and stirred for 2 hours at 70°C.", "Step 5: Sulfuric acid is added to the solution and stirred for 1 hour at room temperature.", "Step 6: The solution is filtered and the solid product is washed with water and dried." ] } | |
Número CAS |
148822-93-9 |
Nombre del producto |
H-GLUTANED |
Fórmula molecular |
C37H34FN3O7 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




